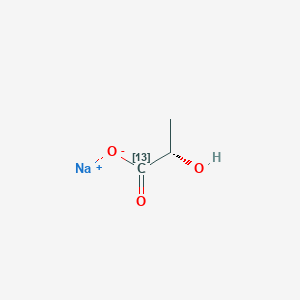

Sodium L-lactate-1-13C solution

概要

説明

Sodium L-lactate-1-13C solution is an isotopic analogue of sodium L-lactate . It is the 13C labeled Lactate sodium . Lactate (Lactic acid) sodium is the product of glycogenolysis and glycolysis . It functions in a variety of biochemical processes .

Synthesis Analysis

This compound can be used as an internal standard for the quantitative determination of blood lactate and pyruvate using filter-paper dried blood spots followed by LC-MS/MS .Molecular Structure Analysis

The linear formula of this compound is CH3CH(OH)13CO2Na . Its molecular weight is 113.05 .Chemical Reactions Analysis

Lactate-13C (sodium) is the 13C labeled Lactate sodium. Lactate (Lactic acid) sodium is the product of glycogenolysis and glycolysis .科学的研究の応用

Carbon Exchange in Hot Alkaline Degradation of Glucose

The study by Ellis and Wilson (2002) investigated the decomposition of 1-13C-D-glucose, 6-13C-D-glucose, and 1-13C-sodium lactate in hot alkaline sodium hydroxide solution. This research provides insights into the carbon exchange mechanisms during the alkaline degradation of glucose, highlighting the formation of lactate from glucose and its subsequent decomposition into ethanol and carbonate, offering valuable information for organic chemistry applications (Ellis & Wilson, 2002).

Sodium Lactate in Food Processing

Xiao et al. (2021) explored sodium lactate as a novel draw solute for the forward osmosis (FO) process in food processing. Demonstrating sodium lactate's effectiveness in concentrating sugar solutions and orange juice, this study underscores sodium lactate's potential in enhancing food quality preservation and efficiency in food engineering processes (Xiao et al., 2021).

Lactate Dehydrogenase Activity in Tumors

Kennedy et al. (2012) introduced a method to probe lactate dehydrogenase (LDH) activity in tumors using hyperpolarized l-[1-13C,U-2H]Lactate. This research has significant implications for clinical oncology, offering a novel approach for assessing tumor grade and response to treatment, thereby advancing medical research and patient care (Kennedy et al., 2012).

Plasma-Activated Sodium Lactate Solutions in Cancer Therapy

Tanaka et al. (2021) investigated the components generated through the interaction between plasma and L-sodium lactate, identifying novel chemical products with selective cytotoxic effects on glioblastoma cells. This study illuminates the potential of plasma-activated sodium lactate solutions in developing new cancer treatments, showcasing its significance in medical research (Tanaka et al., 2021).

Chemistry of Sodium Lactate Formation under Alumina Refinery Conditions

Ellis, Kannangara, and Wilson (2003) delved into the formation of sodium lactate under conditions simulating the production of alumina from bauxite. Their findings on the stability and decomposition of sodium lactate under these conditions provide critical data for industrial and engineering chemistry applications, particularly in alumina production processes (Ellis, Kannangara, & Wilson, 2003).

作用機序

Target of Action

Sodium L-lactate-1-13C, also known as sodium;(2S)-2-hydroxy(113C)propanoate, primarily targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The NF-κB pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

Sodium L-lactate-1-13C interacts with its targets by inhibiting the NF-κB pathway . This interaction results in changes in the cellular response to inflammation and stress, thereby modulating the immune response .

Biochemical Pathways

The compound affects the amino acids and short-chain fatty acid metabolism pathways . These pathways are crucial for various biological processes, including energy production, biosynthesis, and the regulation of gene expression .

Pharmacokinetics

Its bioavailability is likely influenced by factors such as its solubility in water and its chemical structure .

Result of Action

The molecular and cellular effects of Sodium L-lactate-1-13C’s action include the modulation of the immune response and the inhibition of inflammation . These effects can have significant impacts on health and disease, particularly in conditions associated with inflammation and immune dysregulation .

Action Environment

The action, efficacy, and stability of Sodium L-lactate-1-13C can be influenced by various environmental factors. For example, its solubility in water can affect its distribution and bioavailability in the body. Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect its stability and activity .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

sodium;(2S)-2-hydroxy(113C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSFWBMYFKHRBD-FWGDTYFGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([13C](=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635700 | |

| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81273-81-6 | |

| Record name | Sodium (2S)-2-hydroxy(1-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

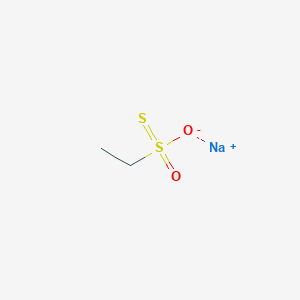

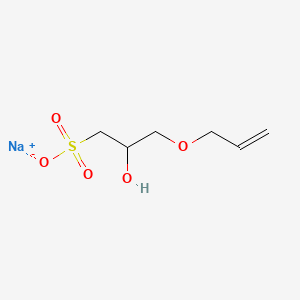

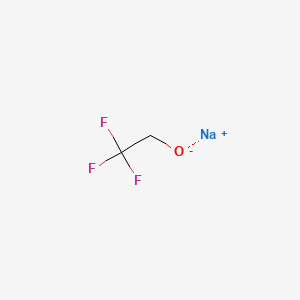

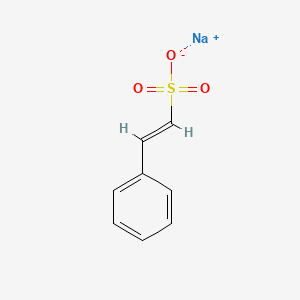

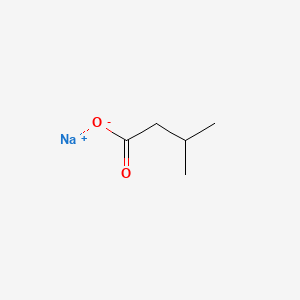

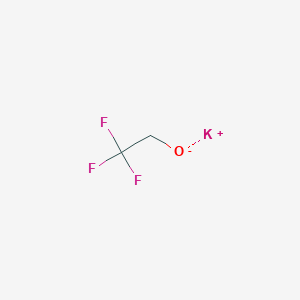

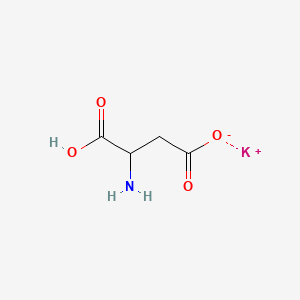

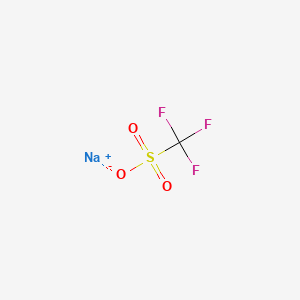

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)

![Sodium; 4-methyl-[1,2,3]thiadiazole-5-thiolate](/img/structure/B1324471.png)

![Sodium 2-mercapto-1H-benzo[d]imidazole-5-sulfonate dihydrate](/img/structure/B1324480.png)